H-Glu-amc
Overview
Description
H-Glu-amc is a complex organic compound that features a unique structure combining an amino acid derivative with a chromone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-amc typically involves multi-step organic reactions. One common approach is to start with the chromone derivative, 4-methyl-2-oxochromene, and introduce the amino group through a series of substitution reactions. The final step often involves coupling the chromone derivative with an amino acid precursor under controlled conditions to ensure the correct stereochemistry at the 4S position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
H-Glu-amc can undergo various chemical reactions, including:
Oxidation: The chromone moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
H-Glu-amc has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of H-Glu-amc involves its interaction with specific molecular targets. The chromone moiety can interact with enzymes or receptors, modulating their activity. The amino acid derivative part of the molecule can facilitate binding to proteins or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxochromene: A simpler chromone derivative.
4-amino-5-oxopentanoic acid: An amino acid derivative without the chromone moiety.
Uniqueness
What sets H-Glu-amc apart is its combined structure, which allows it to interact with a broader range of molecular targets and exhibit unique biological activities.
Properties
IUPAC Name |
(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USALUSONPMPEKY-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90913231 | |
Record name | 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90913231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98516-76-8 | |
Record name | 7-(alpha-Glutamyl)-4-methylcoumarylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098516768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90913231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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